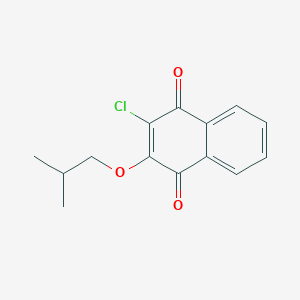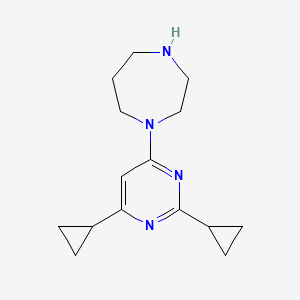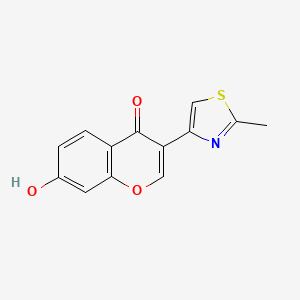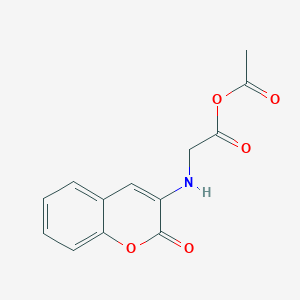
2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features a quinoline moiety fused to a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of quinoline-2-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent amide formation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of 2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxamide
- 2-Oxo-5-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide
- 2-Oxo-5-(benzothiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
Uniqueness
2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in medicinal chemistry and materials science .
Propiedades
Número CAS |
115854-14-3 |
|---|---|
Fórmula molecular |
C15H11N3O2 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
2-oxo-5-quinolin-2-yl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H11N3O2/c16-14(19)11-7-10(8-17-15(11)20)13-6-5-9-3-1-2-4-12(9)18-13/h1-8H,(H2,16,19)(H,17,20) |
Clave InChI |
BHDUOMOJHGXINU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=CNC(=O)C(=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)





![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)




![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)
